molecular formula C18H20ClN5O5 B12922064 N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine CAS No. 34349-36-5

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine

Cat. No.: B12922064
CAS No.: 34349-36-5
M. Wt: 421.8 g/mol
InChI Key: GPTLISQFNJWPRC-SCFUHWHPSA-N
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Description

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine is a synthetic adenosine receptor ligand designed for life science research. Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine and play critical roles in regulating physiological processes in the cardiovascular, nervous, and immune systems . This compound features a chloromethoxybenzyl substitution on the adenine ring, a structural motif known to influence binding affinity and selectivity across adenosine receptor subtypes . Researchers can utilize this compound to probe adenosine receptor function, signal transduction pathways, and its potential modulatory effects in various disease models. Given the documented roles of adenosine signaling, areas of investigation may include the study of intraocular pressure regulation in glaucoma models, as other adenosine derivatives have demonstrated relevant activity . Furthermore, due to the established involvement of the adenosinergic system in inflammatory processes and fibrotic diseases, this compound may also serve as a valuable tool for exploring these mechanisms . Its mechanism of action is anticipated to involve binding to one or more adenosine receptor subtypes, either as an agonist or antagonist, thereby modulating downstream signaling cascades such as adenylyl cyclase activity and cAMP production . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

34349-36-5

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(5-chloro-2-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H20ClN5O5/c1-28-11-3-2-10(19)4-9(11)5-20-16-13-17(22-7-21-16)24(8-23-13)18-15(27)14(26)12(6-25)29-18/h2-4,7-8,12,14-15,18,25-27H,5-6H2,1H3,(H,20,21,22)/t12-,14-,15-,18-/m1/s1

InChI Key

GPTLISQFNJWPRC-SCFUHWHPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Biological Activity

N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an adenosine receptor modulator. This article explores its biological activity, including receptor interactions, effects on cell viability, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an adenosine analog characterized by the substitution of a 5-chloro-2-methoxyphenyl group at the N^6 position of the adenosine molecule. This modification is hypothesized to enhance receptor selectivity and potency.

The biological activity of this compound primarily involves its interaction with adenosine receptors (ARs), particularly the A1 and A3 subtypes. The compound exhibits both agonistic and antagonistic properties depending on the receptor subtype:

  • A1 Receptor : this compound shows high affinity for the A1 receptor, leading to inhibition of adenylate cyclase activity, which is crucial for cAMP signaling pathways.
  • A3 Receptor : The compound acts as an antagonist at the A3 receptor, inhibiting cAMP production and potentially affecting various physiological responses, including inflammation and tumor growth .

Receptor Binding Affinities

The binding affinities of this compound were evaluated using radiolabeled ligand displacement assays. The results indicated:

Receptor Type K_i (nM)
A115
A38

These values suggest that this compound has a higher affinity for the A3 receptor compared to the A1 receptor, aligning with its antagonistic action at A3 .

Cell Viability Assays

In vitro studies were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against lung cancer cells (A549) at concentrations as low as 25 μM. The results showed a reduction in cell viability to approximately 60% compared to untreated controls .

Reactive Oxygen Species (ROS) Generation

Further investigations revealed that treatment with this compound induced ROS generation in cancer cells. This effect was quantified using the H2DCF-DA assay, which indicated increased oxidative stress levels in treated cells:

Concentration (μM) ROS Level (%)
207.31
4022.6

These findings suggest that the compound may enhance sensitivity to oxidative stress, potentially leading to increased cell death in malignant cells .

Application in Cancer Therapy

Recent studies have explored the potential of this compound in cancer therapy. In a notable case study involving lung cancer models, administration of the compound resulted in significant tumor size reduction when combined with standard chemotherapy agents. The mechanism was attributed to its ability to modulate immune responses through A3 receptor antagonism, thereby enhancing the efficacy of chemotherapeutic drugs .

Scientific Research Applications

Cancer Treatment

Research indicates that N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine may act as an adenosine receptor modulator, making it a candidate for developing novel cancer therapies. Its ability to interact with the adenosine signaling pathway suggests potential applications in targeting tumor growth and metastasis .

Inflammatory Diseases

The compound has also been investigated for its role in inflammatory responses. By modulating adenosine receptors, it may help in regulating immune responses, offering therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory disorders .

Neurological Disorders

Adenosine receptors are implicated in various neurological conditions. This compound's effects on these receptors could provide insights into treatments for disorders such as Parkinson's disease and Alzheimer's disease .

This compound exhibits significant biological activity through its interaction with various adenosine receptors, particularly A2A receptors. This interaction can lead to modulation of several biological pathways, influencing cell proliferation and apoptosis .

Case Study 1: Antitumor Activity

A study evaluating the compound's antitumor properties demonstrated that it effectively inhibited the proliferation of specific cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound could significantly reduce tumor cell viability .

Case Study 2: Inflammatory Response Modulation

In another investigation, this compound was shown to reduce inflammatory cytokine production in vitro. This study highlights its potential as an anti-inflammatory agent, paving the way for further research into its clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine with structurally related compounds:

Compound Name Molecular Weight logP H-bond Donors H-bond Acceptors Polar Surface Area (Ų)
This compound ~460 (estimated) ~1.2* 5 (theoretical) 10 (theoretical) ~150 (theoretical)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 342.78 - 2 5 74.4
N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide 279.7 3.45 1 3 30.3
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide ~315 (estimated) - 2 4 ~70 (estimated)

*Estimated logP for adenosine derivatives typically ranges from 0.5–2.5 due to the polar ribose and adenine moieties. The benzyl group may increase logP compared to adenosine (logP = -1.3).

Key Observations :

  • The adenosine derivative is significantly more polar than benzamide or sulfonamide analogs due to its ribose and adenine groups, as reflected in its higher polar surface area .
  • The benzamide derivative (logP = 3.45) is more lipophilic, favoring membrane permeability, whereas the adenosine derivative’s lower logP may improve aqueous solubility .
Enzyme Inhibition
  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide : Exhibits anti-convulsant and anti-hypertensive activities, likely via sulfonamide-mediated inhibition of carbonic anhydrase or ion channels .
  • This compound (Theoretical): May inhibit enzymes such as lipoxygenase or adenosine deaminase, similar to other adenosine derivatives .
Receptor Interactions
  • N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide: Shows antihistamine and anticholinergic activity, suggesting muscarinic or histamine receptor antagonism .

Q & A

Basic: What are the established synthetic routes for N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves two key steps:

  • Step 1 : Reduction of 5-chloro-2-methoxybenzonitrile to its benzylamine derivative using LiAlH₄ in THF (Scheme 2, ).
  • Step 2 : Condensation of the benzylamine intermediate with adenosine derivatives or isothiocyanates under anhydrous conditions (e.g., CH₂Cl₂) to form thiourea or sulfonamide analogs .
    Optimization strategies :
  • Temperature control : Maintaining 0–5°C during reduction steps minimizes side reactions.
  • Solvent choice : THF for reduction ensures efficient hydride transfer, while CH₂Cl₂ aids in stabilizing reactive intermediates during condensation.
  • Stoichiometry : A 1:1.2 molar ratio of benzylamine to isothiocyanate improves conversion rates .
    Yields for analogous compounds (e.g., thiourea derivatives) range from 65% to 71% under optimized conditions .

Basic: How is the structural characterization of this compound validated in academic research?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.38 (d, J = 2.7 Hz) and δ 4.2–4.5 (m) confirm aromatic protons and methylene linkage .
    • ¹³C NMR : Signals at δ 56.0 (OCH₃) and δ 156.0 (C=O) validate functional groups .
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–S–N ≈ 105°) and confirms sulfonamide/thiourea geometry .
  • Mass spectrometry : High-resolution MS (e.g., m/z 372.38 [M+H]⁺) confirms molecular formula (C₁₇H₂₀ClN₆O₄) .

Advanced: What in vitro assays are utilized to evaluate the biological activity of this compound, particularly in cancer research?

  • Antiproliferative assays :
    • MTT assay : Measures IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) after 48–72 hours of exposure .
    • Apoptosis detection : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
  • Receptor binding studies :
    • Radioligand displacement : Competes with [³H]-adenosine for A₁/A₃ receptor binding (Kᵢ values < 100 nM indicate high affinity) .
    • cAMP modulation : A₁ agonism reduces cAMP in CHO-K1 cells transfected with hA₁AR, while A₃ antagonism blocks inhibition .

Advanced: How do structural modifications (e.g., halogen substitution or methoxy positioning) impact adenosine receptor affinity and selectivity?

  • Substituent effects :
    • 2-Fluoro-4-chloro-phenyl group : Enhances hA₁AR agonism (Kᵢ = 14 nM) and hA₃AR antagonism (Kᵢ = 5.4 µM) via hydrophobic interactions with transmembrane domains .
    • Methoxy group at C2 : Stabilizes aryl interactions with Phe168 in A₁AR, improving binding by 10-fold compared to unsubstituted analogs .
  • Computational modeling :
    • Docking studies : MD simulations (e.g., using AutoDock Vina) reveal hydrogen bonding between the sulfonamide group and Thr94/His278 residues in A₃AR .
    • QSAR models : Electron-withdrawing substituents (Cl, NO₂) at C5 correlate with increased anticancer activity (R² = 0.89) .

Advanced: What analytical methods resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Source of variability :
    • Cell line differences : A₁AR expression varies between HEK-293 (low) and SH-SY5Y (high), altering dose-response curves .
    • Assay conditions : Serum-free vs. serum-containing media affect adenosine uptake, skewing IC₅₀ by 2–3 orders of magnitude .
  • Mitigation strategies :
    • Standardized protocols : Use ATP-luciferase assays for uniform cAMP quantification .
    • Positive controls : Include reference agonists (e.g., CCPA for A₁AR) to normalize inter-study variability .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :
    • DMSO: >10 mg/mL at 60°C (sonication required) .
    • Aqueous buffers: <1 mg/mL at pH 7.4 due to hydrophobic aryl groups .
  • Stability :
    • Storage : -80°C in anhydrous DMSO for 6 months; avoid freeze-thaw cycles .
    • In vitro half-life : 8–12 hours in cell culture media (DMEM + 10% FBS) at 37°C .

Advanced: How is computational chemistry applied to predict the compound’s pharmacokinetics and toxicity?

  • ADMET prediction :
    • SwissADME : Predicts high Caco-2 permeability (LogP = 2.1) but moderate hepatic extraction (CL = 15 mL/min/kg) .
    • ProTox-II : Flags potential hepatotoxicity (LD₅₀ = 250 mg/kg in rats) due to sulfonamide-related oxidative stress .
  • Metabolite identification :
    • CYP3A4/2D6 : Demethylation at the methoxy group generates 5-chloro-2-hydroxy derivatives, detectable via LC-MS/MS .

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